1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole
Description
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with methyl groups at positions 5 and 6. The sulfonyl group at position 1 is attached to a 4-chloro-3-methoxybenzene ring. This structural motif places it within a class of heterocyclic compounds with broad biological relevance. Benzimidazole and benzodiazole derivatives are structurally analogous to nucleotides, particularly the adenine base in DNA, enabling interactions with biological targets such as enzymes and receptors . These compounds are widely studied for applications in medicinal chemistry, including antifungal, anti-inflammatory, and antiparasitic agents .
The 5,6-dimethyl substituents on the benzodiazole core may sterically modulate interactions with biological targets or influence metabolic stability.
Properties
IUPAC Name |
1-(4-chloro-3-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-6-14-15(7-11(10)2)19(9-18-14)23(20,21)12-4-5-13(17)16(8-12)22-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDJBNBVSCFKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-Chloro-3-methoxy-benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-chloro-3-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions.
Formation of the benzoimidazole core: The benzoimidazole core can be synthesized by condensing o-phenylenediamine with suitable aldehydes or ketones under acidic or basic conditions.
Substitution reactions: The final step involves the substitution of the benzoimidazole core with the 4-chloro-3-methoxy-benzenesulfonyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted benzoimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group can enhance its binding affinity to certain proteins, while the benzoimidazole core can facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Chloro Groups : Present in all compared compounds, chloro substituents enhance lipophilicity and membrane penetration, critical for targeting intracellular pathogens or enzymes .
- Methoxy Groups : The 3-methoxy or 4-methoxy substituents (e.g., in CAS 338964-27-5 and CAS 329235-03-2) can modulate electronic effects, influencing binding affinity to targets like cytochrome P450 enzymes .
- Bulkier Groups : Compounds with tert-butylbenzyl (CAS 860787-78-6) or dichlorobenzyloxy (CAS 329235-03-2) substituents exhibit improved metabolic stability, making them suitable for prolonged therapeutic action .
Functional Group Diversity: Sulfonamide vs. Sulfonyl: The target compound’s sulfonyl group (vs. sulfonamide in CAS 338964-27-5) may reduce hydrogen-bonding capacity but increase electrophilicity, affecting target selectivity .
Biological Implications :
- Antifungal activity is strongly associated with the benzodiazole/benzimidazole core, as seen in lansoprazole derivatives (). Substituents like chloro and methoxy may enhance potency against fungal cytochrome P450 enzymes .
- Anti-inflammatory effects are linked to the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) pathways, where bulkier substituents (e.g., tert-butyl) may improve selectivity .
Research Findings and Trends
- Synthetic Accessibility : Compounds with simpler substituents (e.g., the target compound) are more synthetically accessible than those with complex groups like nitro or tert-butyl, which require multi-step protocols ().
- Structure-Activity Relationships (SAR) : Positional isomerism (e.g., 3-methoxy vs. 4-methoxy) significantly impacts bioactivity. For instance, 4-methoxy groups in CAS 329235-03-2 correlate with stronger antimicrobial activity compared to 3-methoxy analogues .
- Thermodynamic Stability : Crystallographic studies using tools like SHELXL () reveal that methyl and chloro substituents enhance lattice stability, critical for formulation development .
Biological Activity
1-(4-chloro-3-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole (CAS Number: 428494-58-0) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research and enzyme inhibition. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a chlorinated aromatic sulfonamide and a benzodiazole moiety. Its structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 348.82 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P | Not specified |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds similar to this compound exhibit selective cytotoxicity towards hypoxic tumor cells, which is a critical characteristic for targeting solid tumors effectively.
Case Study: Cytotoxicity Evaluation
A study conducted on related benzimidazole derivatives found that these compounds could induce apoptosis in human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The mechanism involved caspase activation and DNA damage, suggesting that this compound may share similar mechanisms of action due to structural similarities with these derivatives .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes. For example, derivatives of benzodiazole have shown promise as inhibitors of various kinases and proteases involved in cancer progression.
Table 2: Biological Activity Summary
| Activity Type | Target | Result |
|---|---|---|
| Cytotoxicity | A549 & WM115 cells | Induced apoptosis |
| Enzyme Inhibition | Various kinases | Potent inhibitors identified |
The proposed mechanism of action for this compound involves:
- Caspase Activation : Triggering apoptotic pathways through caspase activation.
- DNA Damage : Inducing DNA damage in cancer cells leading to cell cycle arrest and apoptosis.
- Hypoxia Targeting : Selectively targeting tumor cells in hypoxic conditions, enhancing its therapeutic index.
Conclusion and Future Directions
The biological activity of this compound presents significant potential for further development as an anticancer agent. Future research should focus on:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.
- Structure-Activity Relationship (SAR) Analysis : Optimizing chemical modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
